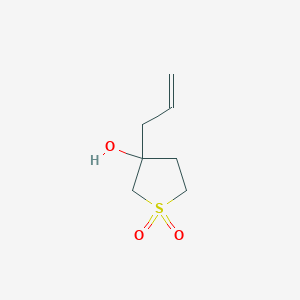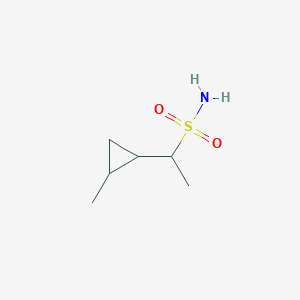
1-(2-Methylcyclopropyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylcyclopropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C6H13NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes . This compound is characterized by the presence of a sulfonamide group attached to a cyclopropyl ring, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 1-(2-Methylcyclopropyl)ethane-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the use of sulfonyl chlorides as starting materials, which react with 2-methylcyclopropylamine under mild and eco-friendly conditions . The reaction is often carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Methylcyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Methylcyclopropyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
1-(2-Methylcyclopropyl)ethane-1-sulfonamide can be compared with other sulfonamides such as:
Sulfanilamide: Known for its antibacterial properties, sulfanilamide is a simpler sulfonamide with a different structure.
Sulfamethoxazole: Another sulfonamide antibiotic, sulfamethoxazole has a broader spectrum of activity.
Sulfadiazine: Used in the treatment of bacterial infections, sulfadiazine has a different substitution pattern on the sulfonamide group.
The uniqueness of this compound lies in its cyclopropyl ring, which imparts distinct chemical and biological properties compared to other sulfonamides.
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
1-(2-methylcyclopropyl)ethanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-4-3-6(4)5(2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9) |
Clé InChI |
UANJLWRHWYXHTG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


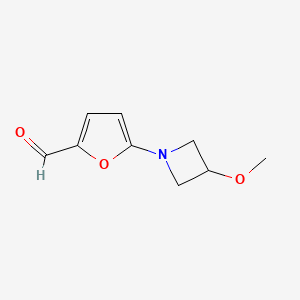
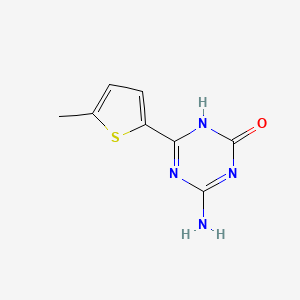
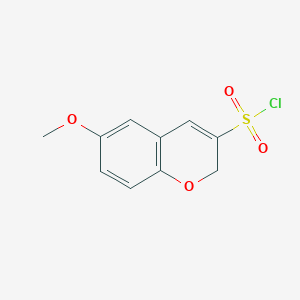

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
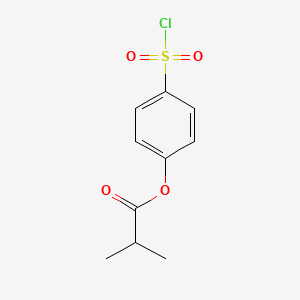
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)
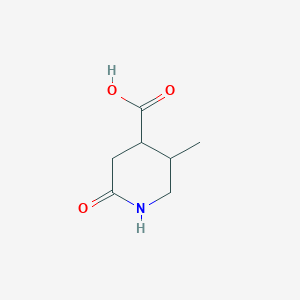

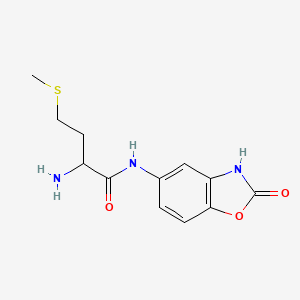
![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)
